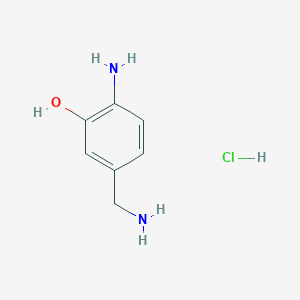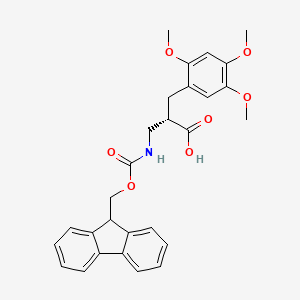![molecular formula C8H6F2N2 B12961041 5-(Difluoromethyl)-1H-pyrrolo[3,2-B]pyridine](/img/structure/B12961041.png)
5-(Difluoromethyl)-1H-pyrrolo[3,2-B]pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(Difluoromethyl)-1H-pyrrolo[3,2-B]pyridine: is a heterocyclic compound that has garnered significant attention in medicinal and agricultural chemistry. The incorporation of fluorinated moieties, such as the difluoromethyl group, into bioactive compounds can modulate their biological and physiological activity by enhancing lipophilicity, bioavailability, and metabolic stability .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The preparation of 5-(Difluoromethyl)-1H-pyrrolo[3,2-B]pyridine typically involves the introduction of the difluoromethyl group into the pyridine ring. One common method is the direct C-H difluoromethylation of pyridines using radical processes. This can be achieved through the use of oxazino pyridine intermediates, which are easily accessed from pyridines. The selectivity can be switched to para by in situ transformation of the oxazino pyridines to pyridinium salts upon acid treatment .
Industrial Production Methods: Industrial production methods for difluoromethylated pyridines often involve metal-catalyzed cross-couplings and C-H difluoromethylation without pre-installed functional groups. These methods are preferred due to their efficiency and economic viability .
Analyse Chemischer Reaktionen
Types of Reactions: 5-(Difluoromethyl)-1H-pyrrolo[3,2-B]pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The difluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like halogens, acids, and bases.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution can result in various functionalized derivatives .
Wissenschaftliche Forschungsanwendungen
Chemistry: 5-(Difluoromethyl)-1H-pyrrolo[3,2-B]pyridine is used in the synthesis of complex organic molecules and as a building block in medicinal chemistry .
Biology: The compound’s ability to modulate biological activity makes it valuable in the development of bioactive molecules for research purposes .
Medicine: In medicinal chemistry, the compound is explored for its potential therapeutic applications, including as a scaffold for drug development .
Industry: The compound’s unique properties make it useful in the development of agrochemicals and other industrial applications .
Wirkmechanismus
The mechanism of action of 5-(Difluoromethyl)-1H-pyrrolo[3,2-B]pyridine involves its interaction with specific molecular targets and pathways. The difluoromethyl group can interact with targeting enzymes through hydrogen bonding, serving as a bioisostere of alcohol, thiol, and amine moieties. This interaction can modulate the biological activity of the compound, enhancing its efficacy and stability .
Vergleich Mit ähnlichen Verbindungen
- 2-Difluoromethylpyridine
- 3-Difluoromethylpyridine
- 5-Difluoromethyl-1-methyl-1H-pyrazolo[4,3-b]pyridine-6-carboxylic acid
Comparison: 5-(Difluoromethyl)-1H-pyrrolo[3,2-B]pyridine is unique due to its specific structural configuration and the presence of the difluoromethyl group at the 5-position. This configuration enhances its biological activity and stability compared to other difluoromethylated pyridines .
Eigenschaften
Molekularformel |
C8H6F2N2 |
|---|---|
Molekulargewicht |
168.14 g/mol |
IUPAC-Name |
5-(difluoromethyl)-1H-pyrrolo[3,2-b]pyridine |
InChI |
InChI=1S/C8H6F2N2/c9-8(10)7-2-1-5-6(12-7)3-4-11-5/h1-4,8,11H |
InChI-Schlüssel |
KDRGYMSQEYEZGD-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=NC2=C1NC=C2)C(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![3-Cyclopropylbenzo[d]isoxazol-6-amine](/img/structure/B12960999.png)


![[(2R,3S,4R)-3,4-di(acetyloxy)-3,4-dihydro-2H-pyran-2-yl]methyl acetate](/img/structure/B12961006.png)
![(2R,3R,4S,5R)-2-(3,12-dimethyl-3,7,9,11-tetrazatricyclo[6.4.0.02,6]dodeca-1(12),2(6),4,8,10-pentaen-7-yl)-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B12961011.png)





